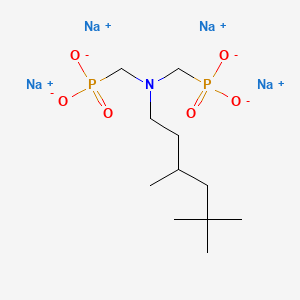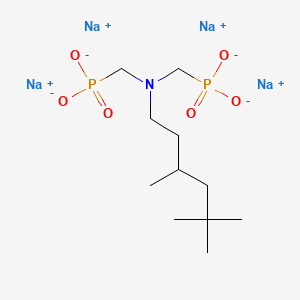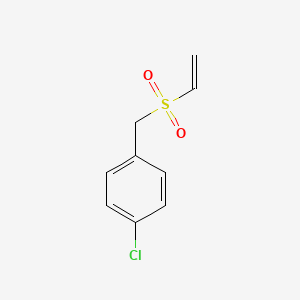![molecular formula C75H124O5 B13775315 (Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol CAS No. 8024-35-9](/img/structure/B13775315.png)
(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol” is a complex organic molecule with multiple stereoisomers and functional groups. This compound is notable for its intricate structure, which includes bicyclic and tricyclic systems, as well as multiple double bonds and hydroxyl groups. Such complexity makes it an interesting subject for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of the bicyclic and tricyclic systems can be achieved through Diels-Alder reactions, which involve the reaction of dienes with dienophiles under thermal or catalytic conditions .
Industrial Production Methods
Industrial production of such complex molecules often involves the use of automated synthesis machines and high-throughput screening methods to optimize reaction conditions. Catalysts such as palladium or platinum are frequently used to facilitate the formation of multiple rings and double bonds .
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: Hydrogen gas (H2), Pd/C
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Alkyl halides
科学的研究の応用
This compound has a wide range of applications in scientific research:
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, its hydroxyl groups can form hydrogen bonds with enzymes, altering their activity. The double bonds and ring structures can also interact with hydrophobic pockets in proteins, affecting their function .
類似化合物との比較
Similar Compounds
(1R,5R)-(+)-alpha-pinene: Similar bicyclic structure but lacks the multiple hydroxyl groups.
Tricyclo[2.2.1.02,6]heptane-3-propanal: Similar tricyclic structure but different functional groups.
®-6-Methyl-2-(®-4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol: Similar cyclohexene structure but different side chains.
Uniqueness
This compound is unique due to its combination of multiple ring systems, double bonds, and hydroxyl groups, which provide a diverse range of chemical reactivity and potential applications. Its complex structure allows for interactions with a variety of molecular targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
8024-35-9 |
|---|---|
分子式 |
C75H124O5 |
分子量 |
1105.8 g/mol |
IUPAC名 |
(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/3C15H24O.2C15H26O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3;1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13;1-11(10-16)5-4-8-15(3)13-7-6-12(2)14(15)9-13;1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14;1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h5,11-13,16H,4,6-9H2,1-3H3;5,13-14,16H,2,4,6-10H2,1,3H3;5-6,13-14,16H,4,7-10H2,1-3H3;6-7,14,16H,5,8-11H2,1-4H3;7,9,11,16H,5-6,8,10,12H2,1-4H3/b10-5-;2*11-5-;;14-9+,15-11+/t;;13-,14-,15+;14-,15?;/m..00./s1 |
InChIキー |
LWIGJODBRIXXOC-QUNKAGDKSA-N |
異性体SMILES |
CC1=CC[C@@H](CC1)C(C)(CCC=C(C)C)O.CC1=CC[C@H]2C[C@@H]1[C@]2(C)CC/C=C(/C)\CO.CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C.C/C(=C/CCC1(C2CCC(C2)C1=C)C)/CO.C/C(=C/CCC1(C2CC3C1(C3C2)C)C)/CO |
正規SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O.CC1=CCC2CC1C2(C)CCC=C(C)CO.CC(=CCCC(=CCCC(=CCO)C)C)C.CC(=CCCC1(C2CCC(C2)C1=C)C)CO.CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)






![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)

![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)

